1-(5-Bromofuran-2-yl)prop-2-en-1-ol
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Overview
Description
1-(5-Bromofuran-2-yl)prop-2-en-1-ol is an organic compound that features a brominated furan ring attached to a propenol group This compound is of interest due to its unique structure, which combines the reactivity of both the furan and propenol moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromofuran-2-yl)prop-2-en-1-ol typically involves the bromination of furan followed by the introduction of the propenol group. One common method includes the bromination of furan using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The resulting 5-bromofuran is then subjected to a propenylation reaction using propargyl alcohol under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromofuran-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The propenol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding furan derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products:
Oxidation: The major products include 1-(5-bromofuran-2-yl)prop-2-en-1-al and 1-(5-bromofuran-2-yl)prop-2-enoic acid.
Reduction: The major product is 1-(furan-2-yl)prop-2-en-1-ol.
Substitution: The major products depend on the nucleophile used, such as 1-(5-aminofuran-2-yl)prop-2-en-1-ol or 1-(5-mercaptofuran-2-yl)prop-2-en-1-ol.
Scientific Research Applications
1-(5-Bromofuran-2-yl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of fine chemicals and as a precursor for various functional materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromofuran-2-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the furan ring contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
1-(4-Bromophenyl)prop-2-yn-1-ol: This compound features a brominated phenyl ring instead of a furan ring, leading to different reactivity and applications.
1,1-Bis(4-fluorophenyl)prop-2-en-1-ol:
Uniqueness: 1-(5-Bromofuran-2-yl)prop-2-en-1-ol is unique due to the presence of the brominated furan ring, which offers distinct reactivity compared to other brominated aromatic compounds. The combination of the furan and propenol groups provides a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C7H7BrO2 |
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Molecular Weight |
203.03 g/mol |
IUPAC Name |
1-(5-bromofuran-2-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C7H7BrO2/c1-2-5(9)6-3-4-7(8)10-6/h2-5,9H,1H2 |
InChI Key |
DYOJBMUGXDJCMZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC=C(O1)Br)O |
Origin of Product |
United States |
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